N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide is an organic compound characterized by the presence of both chloro and fluoro substituents on the phenyl ring, as well as a methylsulfanyl group on another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and 4-(methylsulfanyl)benzaldehyde.
Formation of Intermediate: The aniline undergoes a condensation reaction with the benzaldehyde in the presence of a base, such as sodium hydroxide, to form an imine intermediate.
Acrylamide Formation: The imine intermediate is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the final acrylamide compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, while reduction reactions can target the acrylamide moiety.
Addition Reactions: The double bond in the acrylamide can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various nucleophiles replacing the chloro or fluoro groups.
Oxidation: Sulfoxides or sulfones derived from the methylsulfanyl group.
Reduction: Reduced acrylamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to binding affinity and specificity for biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-3-phenylacrylamide: Lacks the methylsulfanyl group, which may affect its reactivity and applications.
N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propionamide: Differs in the length of the carbon chain, potentially altering its chemical properties and biological activity.
Uniqueness
N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide is unique due to the combination of chloro, fluoro, and methylsulfanyl groups, which provide a distinct set of chemical and biological properties. This combination allows for specific interactions and reactivity patterns not seen in similar compounds.
Properties
IUPAC Name |
(E)-N-(3-chloro-4-fluorophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNOS/c1-21-13-6-2-11(3-7-13)4-9-16(20)19-12-5-8-15(18)14(17)10-12/h2-10H,1H3,(H,19,20)/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJYCIIACPIQRZ-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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